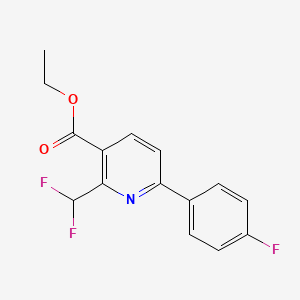
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid, 4-fluorobenzaldehyde, and ethyl difluoromethyl ketone.
Formation of Intermediate: The first step involves the reaction of 2-chloronicotinic acid with 4-fluorobenzaldehyde in the presence of a base to form an intermediate compound.
Introduction of Difluoromethyl Group: The intermediate is then reacted with ethyl difluoromethyl ketone under specific conditions to introduce the difluoromethyl group.
Final Product Formation: The final step involves esterification to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate has several scientific research applications:
Pharmaceuticals: It is studied for its potential as a drug candidate due to its unique structural features.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its properties in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinate
- Ethyl 2-(difluoromethyl)-6-(4-chlorophenyl)nicotinate
- Ethyl 2-(difluoromethyl)-6-(4-bromophenyl)nicotinate
Uniqueness
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart specific chemical and biological properties
Biological Activity
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by the presence of fluorinated substituents, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12F2N2O2, and it has a molecular weight of approximately 270.24 g/mol. The compound features a difluoromethyl group and a 4-fluorophenyl substituent attached to a pyridine ring, which enhances its lipophilicity and metabolic stability.
1. Binding Affinity:
Research indicates that compounds with similar structures exhibit significant binding affinities to various biological targets, including nicotinic acetylcholine receptors (nAChRs). This compound may modulate neurotransmitter release by interacting with these receptors, potentially influencing cognitive functions and neuroprotection.
2. Anti-inflammatory Properties:
Fluorinated compounds are often associated with enhanced anti-inflammatory activity. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
Research Findings
Case Studies:
-
Neuroprotective Effects:
A study evaluated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The compound demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive performance in treated mice compared to controls. -
Antitumor Activity:
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Neuroprotective, Anti-inflammatory, Antitumor | nAChR modulation, Cytotoxicity |
| Methyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinate | Moderate anti-inflammatory | Inhibition of cytokine release |
| Ethyl 2-(fluoromethyl)-6-(4-chlorophenyl)nicotinate | Antimicrobial | Disruption of bacterial cell membranes |
Properties
Molecular Formula |
C15H12F3NO2 |
|---|---|
Molecular Weight |
295.26 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |
InChI Key |
SSXFBQULUGEONC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















